7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
The compound “7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied for its potential as an inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The compound can be synthesized via a reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis process involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound involves a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The compound is prepared by reacting hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antimicrobial Activities
Research by Mohammadi Ziarani et al. (2015) demonstrated that derivatives of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile show antimicrobial activities against fungi, and gram-positive and negative bacteria. This highlights its potential in developing antimicrobial agents (Mohammadi Ziarani et al., 2015).
Green Synthesis Approach
Javahershenas and Khalafy (2017) reported the green synthesis of polyfunctionalized derivatives of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile. This method provides an environmentally friendly approach to producing structurally diverse bicyclic pyridopyrimidines (Javahershenas & Khalafy, 2017).
Antibacterial Properties
Asadian et al. (2018) synthesized new derivatives of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones from 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles and found that they possess antibacterial activity against both gram-positive and gram-negative bacteria (Asadian et al., 2018).
Solvent-Free Synthesis
Abdolmohammadi and Balalaie (2012) described a one-pot method for preparing 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using ZrO2 nanoparticles as a catalyst. This process offers an environmentally friendly and efficient approach to synthesis (Abdolmohammadi & Balalaie, 2012).
Thermal Stability Studies
Salih and Al-Sammerrai (1986) performed thermal analyses on derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine, providing valuable information on the thermal stability of these compounds under various conditions (Salih & Al-Sammerrai, 1986).
Electroorganic Synthesis
Veisi, Maleki, and Farokhzad (2017) explored an electroorganic synthesis method for derivatives of 7-amino-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, emphasizing an environmentally benign procedure with high yields (Veisi, Maleki, & Farokhzad, 2017).
Mechanism of Action
The compound acts as a potential inhibitor against PARP-1, which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
Properties
IUPAC Name |
7-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)3-5(4-11)7(12)13-8/h3H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYJDRLIOPVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=N2)N)C#N)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312984 | |
Record name | NSC265410 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17789-33-2 | |
Record name | NSC265410 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC265410 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.